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molecular formula C16H22O B8381910 2-Tert-butyl-4-phenyl-cyclohexanone

2-Tert-butyl-4-phenyl-cyclohexanone

Cat. No. B8381910
M. Wt: 230.34 g/mol
InChI Key: AGXWLXXFBICEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727979B2

Procedure details

Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane (7.27 mmol) and tert-butyl chloride (7.85 mmol) are introduced first in dichloromethane under nitrogen and cooled to −45° C. A solution, also cooled to −45° C., of titanium tetrachloride (7.63 mmol) in dichloromethane (3.6 ml) is added, and stirring is continued for 3 hours at this temperature. The reaction mixture is diluted with dichloromethane and washed with ice water. The organic phase is dried over sodium sulphate and the solvent is removed in a vacuum. Column chromatography (ethyl acetate/heptane 1:4) of the residue produces the title compound (250 mg) in a yield of 15% (Angew Chem Int Ed Engl 1978, 17, 1, 48-49). 1H NMR (ppm, CDCl3): 7.35 (5H); 3.15 (1H); 2.55 (1H); 2.4 (3H); 2.25 (1H); 2 (1H); 1.8 (1H); 1.05 (9H).
Quantity
7.27 mmol
Type
reactant
Reaction Step One
Quantity
7.85 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.6 mL
Type
solvent
Reaction Step Three
Quantity
7.63 mmol
Type
catalyst
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH:5]=1.[C:18](Cl)([CH3:21])([CH3:20])[CH3:19]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[C:18]([CH:5]1[CH2:6][CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:9][C:4]1=[O:3])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
7.27 mmol
Type
reactant
Smiles
C[Si](OC1=CCC(CC1)C1=CC=CC=C1)(C)C
Name
Quantity
7.85 mmol
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.6 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7.63 mmol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
washed with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCC(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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